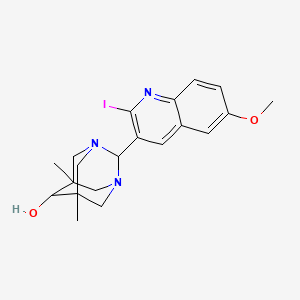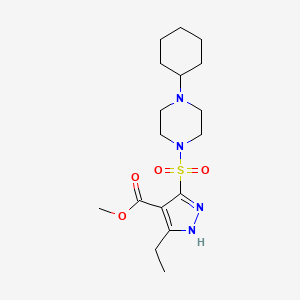![molecular formula C17H17NO2S B2886139 3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one CAS No. 321432-56-8](/img/structure/B2886139.png)
3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one is an organic compound with a complex structure that includes a dimethylamino group, a phenylsulfinyl group, and a propenone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one typically involves multiple steps:
-
Formation of the Propenone Backbone: : The initial step often involves the formation of the propenone backbone through an aldol condensation reaction. This can be achieved by reacting an appropriate aldehyde with a ketone in the presence of a base such as sodium hydroxide or potassium hydroxide.
-
Introduction of the Dimethylamino Group: : The dimethylamino group can be introduced via a nucleophilic substitution reaction. This step usually involves the reaction of a suitable precursor with dimethylamine under controlled conditions.
-
Attachment of the Phenylsulfinyl Group: : The phenylsulfinyl group is typically introduced through a sulfoxidation reaction. This can be accomplished by reacting a phenyl sulfide precursor with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
-
Oxidation: : The phenylsulfinyl group can undergo further oxidation to form a sulfone. Common oxidizing agents for this transformation include hydrogen peroxide and peracids.
-
Reduction: : The compound can be reduced to form various derivatives. For example, the propenone backbone can be reduced to a saturated ketone using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Dimethylamine, various nucleophiles.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of saturated ketones.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which 3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one exerts its effects depends on its application. In medicinal chemistry, for instance, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfinyl group can participate in redox reactions, while the dimethylamino group can engage in hydrogen bonding and electrostatic interactions.
相似化合物的比较
Similar Compounds
3-(Dimethylamino)-1-[4-(phenylthio)phenyl]-2-propen-1-one: Similar structure but with a phenylthio group instead of a phenylsulfinyl group.
3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one: Contains a phenylsulfonyl group, which is a further oxidized form of the phenylsulfinyl group.
Uniqueness
3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one is unique due to the presence of the phenylsulfinyl group, which imparts distinct redox properties and potential for further functionalization. This makes it particularly valuable in applications requiring specific electronic or oxidative characteristics.
属性
IUPAC Name |
(E)-1-[4-(benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-18(2)13-12-17(19)14-8-10-16(11-9-14)21(20)15-6-4-3-5-7-15/h3-13H,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBIWRHHQPOMFM-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)S(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)S(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino}acetic acid](/img/structure/B2886061.png)




![2-(4-nitrobenzoyl)-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)hydrazinecarboxamide](/img/structure/B2886066.png)


![8-[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2886070.png)


![tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B2886073.png)

